![molecular formula C22H23N5O4 B2951967 4,7-Dimethyl-6-(oxolan-2-ylmethyl)-2-phenacylpurino[7,8-a]imidazole-1,3-dione CAS No. 876674-33-8](/img/structure/B2951967.png)
4,7-Dimethyl-6-(oxolan-2-ylmethyl)-2-phenacylpurino[7,8-a]imidazole-1,3-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4,7-Dimethyl-6-(oxolan-2-ylmethyl)-2-phenacylpurino[7,8-a]imidazole-1,3-dione is a synthetic compound that has gained attention in the scientific community due to its potential applications in various fields. This compound is commonly referred to as PDD, and it has been extensively studied for its biochemical and physiological effects.
Wirkmechanismus
The mechanism of action of PDD is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways. PDD has been shown to inhibit the activity of topoisomerase II, which is involved in DNA replication and repair. PDD has also been shown to inhibit the activity of protein kinase C, which is involved in cell signaling and proliferation.
Biochemical and Physiological Effects:
PDD has been shown to have various biochemical and physiological effects. In cancer cells, PDD has been shown to induce apoptosis, inhibit angiogenesis, and inhibit the activity of topoisomerase II. In neurons, PDD has been shown to have neuroprotective effects and to improve cognitive function. In immune cells, PDD has been shown to modulate the immune response and to have anti-inflammatory effects.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using PDD in lab experiments is its high potency and specificity. PDD has been shown to have a high affinity for its target enzymes and signaling pathways, which makes it an effective tool for studying their functions. However, one limitation of using PDD in lab experiments is its potential toxicity. PDD has been shown to have cytotoxic effects at high concentrations, which can limit its use in certain applications.
Zukünftige Richtungen
There are several future directions for research on PDD. One area of interest is the development of PDD derivatives with improved potency and specificity. Another area of interest is the identification of new target enzymes and signaling pathways that can be modulated by PDD. Additionally, further studies are needed to determine the optimal dosage and administration of PDD for various applications.
Synthesemethoden
The synthesis of PDD involves a multi-step process that requires specialized equipment and expertise. The initial step involves the reaction of 2-phenacyl-6-oxo-purine with oxalyl chloride to form the corresponding acid chloride. This is then reacted with 2-(2-hydroxyethyl)oxirane to form the oxirane derivative. Finally, the oxirane derivative is reacted with 4,7-dimethylimidazo[5,1-d]-1,2,3,5-tetrazine-8-carboxylic acid to form PDD.
Wissenschaftliche Forschungsanwendungen
PDD has been extensively studied for its potential applications in various fields, including cancer research, neuroscience, and immunology. In cancer research, PDD has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. In neuroscience, PDD has been shown to have neuroprotective effects and to improve cognitive function. In immunology, PDD has been shown to modulate the immune response and to have anti-inflammatory effects.
Eigenschaften
IUPAC Name |
4,7-dimethyl-6-(oxolan-2-ylmethyl)-2-phenacylpurino[7,8-a]imidazole-1,3-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23N5O4/c1-14-11-26-18-19(23-21(26)25(14)12-16-9-6-10-31-16)24(2)22(30)27(20(18)29)13-17(28)15-7-4-3-5-8-15/h3-5,7-8,11,16H,6,9-10,12-13H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OPHVQKXAXWSQLI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN2C3=C(N=C2N1CC4CCCO4)N(C(=O)N(C3=O)CC(=O)C5=CC=CC=C5)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23N5O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4,7-Dimethyl-6-(oxolan-2-ylmethyl)-2-phenacylpurino[7,8-a]imidazole-1,3-dione | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-{[(1-bicyclo[2.2.1]hept-2-ylethyl)amino]carbonyl}-2-chloroacetamide](/img/structure/B2951885.png)
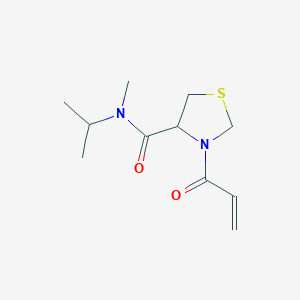
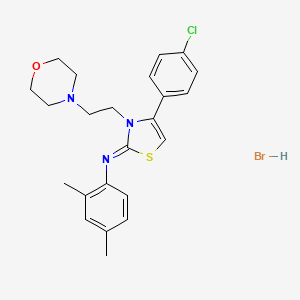
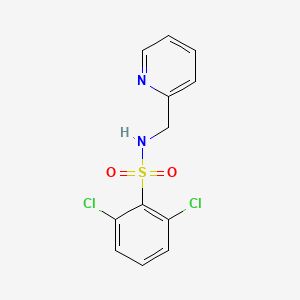

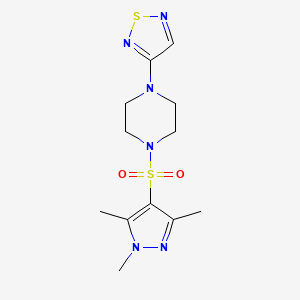
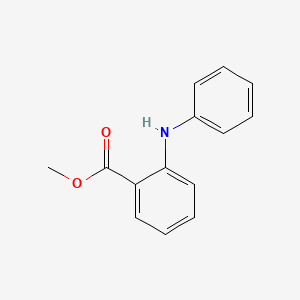
![2-Cyano-N-[2-(5-ethyl-1H-1,2,4-triazol-3-yl)phenyl]pyridine-4-carboxamide](/img/structure/B2951895.png)
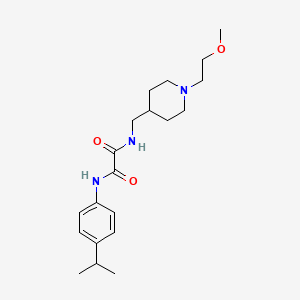
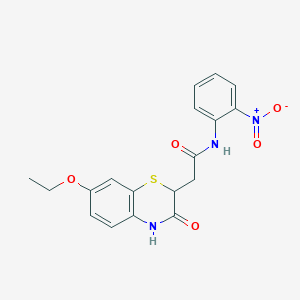

![4-[(4-Chlorophenyl)methylidene]-1,2,3,4-tetrahydroacridine-9-carboxylic acid](/img/structure/B2951901.png)
![2-((2-(benzo[d]thiazol-2-ylamino)-2-oxoethyl)thio)-N-(4-methoxyphenyl)-1-methyl-6-oxo-1,6-dihydropyrimidine-5-carboxamide](/img/structure/B2951906.png)
![1-(p-tolyl)-4-(4-(3-(p-tolyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazine-1-carbonyl)pyrrolidin-2-one](/img/structure/B2951907.png)